N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine

Chiral resolution Asymmetric synthesis Stereochemical diversity

N-(2,2-Dimethylpropyl)-2,3-dimethylcyclohexan-1-amine (CAS 1249874-23-4; synonym: 2,3-Dimethyl-N-neopentylcyclohexan-1-amine) is a secondary aliphatic cyclohexylamine with the molecular formula C₁₃H₂₇N and a molecular weight of 197.37 g/mol. The compound features a cyclohexane ring bearing methyl substituents at the 2- and 3-positions and a sterically demanding neopentyl (2,2-dimethylpropyl) group on the amine nitrogen.

Molecular Formula C13H27N
Molecular Weight 197.36 g/mol
Cat. No. B12093160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine
Molecular FormulaC13H27N
Molecular Weight197.36 g/mol
Structural Identifiers
SMILESCC1CCCC(C1C)NCC(C)(C)C
InChIInChI=1S/C13H27N/c1-10-7-6-8-12(11(10)2)14-9-13(3,4)5/h10-12,14H,6-9H2,1-5H3
InChIKeyZSHFXXYWTSELIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Dimethylpropyl)-2,3-dimethylcyclohexan-1-amine CAS 1249874-23-4: Procurement-Relevant Physicochemical and Structural Baseline


N-(2,2-Dimethylpropyl)-2,3-dimethylcyclohexan-1-amine (CAS 1249874-23-4; synonym: 2,3-Dimethyl-N-neopentylcyclohexan-1-amine) is a secondary aliphatic cyclohexylamine with the molecular formula C₁₃H₂₇N and a molecular weight of 197.37 g/mol . The compound features a cyclohexane ring bearing methyl substituents at the 2- and 3-positions and a sterically demanding neopentyl (2,2-dimethylpropyl) group on the amine nitrogen . It possesses three asymmetric carbon atoms, yielding a fully saturated scaffold (Fsp³ = 1.0) with a computed LogP of 3.88 . The compound is classified under GHS07 with hazard statements H302, H315, H319, and H335 and is supplied at a minimum purity of 95% . This structural profile distinguishes it from simpler, commercially prevalent cyclohexylamine derivatives such as N,N-dimethylcyclohexylamine (DMCHA) and 2,3-dimethylcyclohexylamine, which lack the combination of ring methylation and N-neopentyl substitution that jointly modulate lipophilicity, steric encumbrance, and stereochemical complexity.

Why N-(2,2-Dimethylpropyl)-2,3-dimethylcyclohexan-1-amine Cannot Be Replaced by Generic In-Class Cyclohexylamines


Cyclohexylamine derivatives are widely used as polyurethane catalysts, synthetic building blocks, and pharmaceutical intermediates, yet their physicochemical properties—lipophilicity, basicity, steric hindrance, and stereochemical complexity—vary dramatically with substitution pattern . N,N-Dimethylcyclohexylamine (DMCHA), a workhorse tertiary amine catalyst, has a molecular weight of 127.23 g/mol and a LogP of approximately 2.0, while 2,3-dimethylcyclohexylamine (CAS 42195-92-6) has a boiling point of 158–160 °C and is classified as corrosive (R34) [1]. N-(2,2-Dimethylpropyl)-2,3-dimethylcyclohexan-1-amine differs fundamentally from both: the neopentyl N-substituent elevates LogP to 3.88, increases molecular weight by ~55% versus DMCHA, introduces three asymmetric centers, and alters the hazard classification to GHS07 (harmful/irritant) rather than corrosive . These differences mean that substituting a generic cyclohexylamine into an application optimized for this compound would alter solubility, reactivity, stereochemical outcome, and safety handling requirements. The quantitative evidence below substantiates each dimension of differentiation.

Quantitative Differentiation Evidence for N-(2,2-Dimethylpropyl)-2,3-dimethylcyclohexan-1-amine Versus Closest Analogs


Stereochemical Complexity: Three Asymmetric Centers Versus Zero or Two in Closest Comparators

N-(2,2-Dimethylpropyl)-2,3-dimethylcyclohexan-1-amine possesses three asymmetric carbon atoms (C-1, C-2, and C-3 on the cyclohexane ring), yielding up to eight possible stereoisomers . In contrast, the closest N-substituted comparator, N-(2,2-dimethylpropyl)cyclohexanamine (CAS 951160-86-4), has zero asymmetric centers on the cyclohexane ring . The ring-methylated comparator 2,3-dimethylcyclohexylamine (CAS 42195-92-6) has two asymmetric centers with a maximum of four stereoisomers [1]. The additional asymmetric center at C-1 in the target compound arises specifically from the combination of ring methylation and N-neopentyl substitution, which renders the C-1 carbon chiral when the 2- and 3-positions are substituted. This stereochemical expansion is structurally verified by the Fluorochem datasheet reporting three asymmetric atoms and is consistent with the established diastereo- and enantioselective synthesis methodology for dimethylcyclohexanamines via asymmetric reductive amination [2].

Chiral resolution Asymmetric synthesis Stereochemical diversity Diastereomer separation

Lipophilicity (LogP) Differentiation: 3.88 Versus 3.39 and ~2.0 for Closest Analogs

The vendor-reported computed LogP for N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine is 3.88 . For the closest N-substituted analog lacking ring methylation, N-(2,2-dimethylpropyl)cyclohexanamine, the ACD/Labs predicted LogP is 3.39 . For 2,3-dimethylcyclohexylamine (which lacks the N-neopentyl group), the PubChem XLogP3-AA is approximately 2.0 [1]. The measured difference of +0.49 log units versus the N-neopentyl analog and +1.88 log units versus the ring-methylated analog indicates that the combination of N-neopentyl and 2,3-dimethyl substitution produces a lipophilicity beyond what either substituent set achieves alone. This LogP value places the compound near the upper bound of Lipinski-compliant chemical space while remaining a fully saturated scaffold (Fsp³ = 1.0) .

Lipophilicity LogP Membrane permeability ADME prediction Extraction efficiency

Hazard Classification Divergence: GHS07 Harmful/Irritant Versus Corrosive (R34) for 2,3-Dimethylcyclohexylamine

N-(2,2-Dimethylpropyl)-2,3-dimethylcyclohexan-1-amine carries a GHS07 (Warning) classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, its structural precursor 2,3-dimethylcyclohexylamine (CAS 42195-92-6) is classified with hazard symbol C (Corrosive) and risk code R34 (causes burns), along with R10 (flammable) . The N-neopentyl substitution on the target compound eliminates the corrosive classification, likely due to reduced basicity and volatility arising from steric shielding of the nitrogen lone pair by the bulky neopentyl group. The target compound is classified as non-hazardous for transport , whereas 2,3-dimethylcyclohexylamine requires more stringent handling protocols.

Safety classification GHS hazard Transport regulation Laboratory handling Procurement compliance

Predicted Boiling Point and Vapor Pressure Trend: Reduced Volatility Relative to Lower-Molecular-Weight Analogs

Although experimental boiling point data for the target compound are not published, the molecular weight trend and predicted vapor pressure data for structural analogs permit a class-level inference of reduced volatility. N-(2,2-dimethylpropyl)cyclohexanamine (MW 169.31) has a predicted boiling point of 217.3 ± 8.0 °C and a vapor pressure of 0.1 ± 0.4 mmHg at 25 °C . 2,3-Dimethylcyclohexylamine (MW 127.23) has an experimentally determined boiling point of 158–160 °C and a vapor pressure of 2.4 mmHg at 25 °C . The target compound (MW 197.37) exceeds both in molecular weight by 16% and 55%, respectively, and possesses a higher LogP (3.88), both of which correlate with higher boiling point and lower vapor pressure. The neopentyl group's steric bulk further reduces intermolecular hydrogen bonding, but the dominant effect of increased molecular surface area predicts that the target compound will exhibit a boiling point above 240 °C and vapor pressure below 0.1 mmHg at 25 °C .

Volatility Boiling point prediction Vapor pressure Storage stability Reaction conditions

Fraction sp³ (Fsp³) of 1.0: Fully Saturated Scaffold Versus Partially Unsaturated or Planar Cyclohexylamine Bioisosteres

The target compound has an Fsp³ value of 1.0, meaning every carbon atom in the molecule is sp³-hybridized—the scaffold is fully saturated . This contrasts with common cyclohexylamine-derived screening compounds that may contain aromatic or sp²-hybridized substituents. For context, N,N-dimethylcyclohexylamine (DMCHA) also has Fsp³ = 1.0 but lacks stereochemical complexity (0 asymmetric centers) and has a substantially lower molecular weight (127.23 g/mol) and LogP (~2.0) . The N-neopentyl-2,3-dimethyl substitution pattern achieves maximal Fsp³ while simultaneously delivering three asymmetric centers and elevated lipophilicity—a confluence of properties not available from any single comparator. In fragment-based and diversity-oriented synthesis, Fsp³ correlates positively with clinical success rates, and fully saturated scaffolds are increasingly prioritized in screening library design for their three-dimensional character [1].

Fsp3 3D complexity Fragment-based drug discovery Saturation Lead-likeness

Procurement-Driven Application Scenarios for N-(2,2-Dimethylpropyl)-2,3-dimethylcyclohexan-1-amine Based on Quantitative Differentiation Evidence


Chiral Screening Library Expansion in Medicinal Chemistry

The compound's three asymmetric centers and fully saturated scaffold (Fsp³ = 1.0) make it a strategically differentiated entry for chiral fragment and lead-like screening libraries . Unlike N-(2,2-dimethylpropyl)cyclohexanamine (0 asymmetric centers) or 2,3-dimethylcyclohexylamine (2 asymmetric centers), this compound enables exploration of up to 8 stereoisomers, substantially expanding the three-dimensional chemical space accessible in a single scaffold [1]. The established methodology for diastereo- and enantioselective synthesis of dimethylcyclohexanamines via asymmetric reductive amination provides a synthetic entry point for accessing stereochemically pure samples [2]. Procurement of this compound is warranted when screening programs require stereochemically complex, fully saturated amine scaffolds with LogP in the 3–4 range for target classes preferring lipophilic, conformationally constrained ligands.

Laboratory-Scale Synthesis Requiring Reduced Hazard Burden

For synthetic chemistry groups operating under standard laboratory safety infrastructure without specialized corrosive-material handling capabilities, N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine offers a materially safer alternative to 2,3-dimethylcyclohexylamine. The target compound's GHS07 (Warning) classification with H302/H315/H319/H335 hazard statements and non-hazardous transport designation contrasts with the corrosive (R34) and flammable (R10) classification of 2,3-dimethylcyclohexylamine . This reduction in hazard severity translates to simplified PPE requirements, lower shipping costs, and reduced regulatory compliance burden for academic laboratories and small-scale R&D operations.

Lipophilicity-Dependent Extraction and Chromatographic Method Development

The LogP of 3.88 for N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine positions it as a high-lipophilicity secondary amine standard for chromatographic method development . Compared to N-(2,2-dimethylpropyl)cyclohexanamine (LogP 3.39) and 2,3-dimethylcyclohexylamine (LogP ~2.0), the target compound provides a reference point near the upper range of typical small-molecule drug lipophilicity [1]. Its use as a retention time marker or extraction efficiency standard is supported by the quantitative LogP differential, enabling more accurate calibration of reversed-phase HPLC methods for lipophilic amine analytes.

Structure-Activity Relationship (SAR) Studies Requiring Steric Bulk Modulation at the Amine Nitrogen

The neopentyl (2,2-dimethylpropyl) substituent on the amine nitrogen introduces steric hindrance that is quantifiably absent in 2,3-dimethylcyclohexylamine and N-methyl or N,N-dimethyl analogs . This steric feature is relevant for SAR investigations of amine-containing pharmacophores where the degree of N-substitution modulates target binding, metabolic stability, or off-target activity. The target compound's three-dimensional shape, conferred by the neopentyl group, differentiates it from analogs with linear N-alkyl chains (e.g., N-ethyl-2,3-dimethylcyclohexan-1-amine) and allows systematic exploration of steric effects on biological activity .

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